N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Description

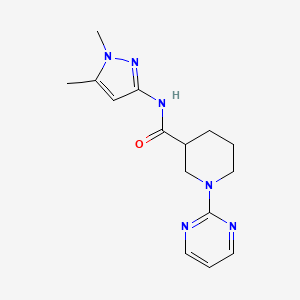

This compound is a carboxamide derivative featuring a 1,5-dimethylpyrazole moiety linked via an amide bond to a piperidine ring substituted at position 1 with a pyrimidin-2-yl group. Its molecular formula is C₁₅H₂₀N₆O (MW: 300.36 g/mol). The synthesis likely employs carbodiimide-mediated coupling, analogous to methods used for related pyrazole carboxamides .

Properties

Molecular Formula |

C15H20N6O |

|---|---|

Molecular Weight |

300.36 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C15H20N6O/c1-11-9-13(19-20(11)2)18-14(22)12-5-3-8-21(10-12)15-16-6-4-7-17-15/h4,6-7,9,12H,3,5,8,10H2,1-2H3,(H,18,19,22) |

InChI Key |

RFVZFHLWSFBATH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Attachment of the pyrimidine ring: The pyrimidine moiety can be introduced via nucleophilic substitution or coupling reactions.

Formation of the piperidine ring: The piperidine ring can be synthesized through hydrogenation or reductive amination.

Coupling of the carboxamide group: The final step involves coupling the carboxamide group to the piperidine ring using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Use of catalysts: Catalysts like palladium or platinum may be used to enhance reaction rates.

Control of temperature and pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained.

Purification techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring (positions 4 and 6) and pyrazole nitrogen atoms are susceptible to nucleophilic substitution due to electron-deficient aromatic systems.

Hydrolysis of Carboxamide

The tertiary amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

| Conditions | Products | Catalysts/Notes |

|---|---|---|

| 6M HCl, reflux, 12h | Piperidine-3-carboxylic acid | Acid hydrolysis cleaves the amide bond. |

| NaOH (aq), 100°C, 8h | 1-(Pyrimidin-2-yl)piperidine-3-amine | Basic conditions favor amine formation. |

Reduction Reactions

The pyrimidine and pyrazole rings remain intact during selective reductions of the carboxamide group.

| Reagent | Conditions | Products | Application |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | Piperidine-3-aminomethyl | Reduction of amide to amine without ring opening. | Intermediate for further functionalization. |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at pyrimidine and pyrazole positions.

Cyclization Reactions

The carboxamide group participates in intramolecular cyclizations to form fused heterocycles.

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| POCl₃, PCl₅, 110°C | Pyrazolo[1,5-a]pyrimidine | Formation of fused tricyclic systems via dehydration . | Critical for enhancing π-stacking in bioactive compounds . |

Pyrazole Methyl Group Oxidation

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | Pyrazole-3-carboxylic acid | Selective oxidation of methyl to carboxylic acid . | 65–70% . |

Amide Alkylation

| Alkylating Agent | Conditions | Products | Notes |

|---|---|---|---|

| MeI, NaH, DMF | N-Methylated carboxamide | Enhanced lipophilicity for CNS penetration. | Steric effects reduce reactivity. |

Photophysical Reactions

The conjugated π-system enables applications in materials science:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Target Compound and Analogs

Hydrogen Bonding and Crystallography

- Piperidine’s conformational flexibility may allow adaptive binding in biological systems, unlike rigid imidazopyridines .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, a pyrimidine moiety, and a piperidine backbone. Its molecular formula is with a molecular weight of approximately 300.36 g/mol. The IUPAC name reflects its structural intricacies:

IUPAC Name: N-(1,5-dimethylpyrazol-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C15H20N6O |

| Molecular Weight | 300.36 g/mol |

| InChI Key | RFVZFHLWSFBATH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring: This is achieved through cyclization reactions starting from suitable precursors.

- Attachment of the Pyrimidine Ring: Introduced via nucleophilic substitution or coupling reactions.

- Synthesis of the Piperidine Ring: Accomplished through hydrogenation or reductive amination.

- Coupling of the Carboxamide Group: Finalized by coupling to the piperidine using reagents such as carbodiimides or acyl chlorides .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing pyrazole structures. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell types:

- Cancer Cell Lines Affected:

- Lung cancer

- Brain cancer

- Colorectal cancer

- Renal cancer

- Prostate cancer

- Pancreatic cancer

- Blood cancer

Notably, compounds with similar structures have demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate their activity, leading to various downstream effects that contribute to its anticancer properties. The exact pathways remain an area for further research but may involve inhibition of critical signaling pathways associated with tumor growth and proliferation .

Comparative Analysis

When compared to other compounds in its class, this compound stands out due to its unique substitution pattern and functional groups. This specificity may enhance its therapeutic potential by providing distinct biological activities compared to similar piperidine carboxamides.

Similar Compounds Comparison Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-methylindol-4-yl)-6-(pyrimidin-2-ylamino)hexanamide | Indole instead of pyrazole | Varies; potential anticancer activity |

| N-(1-methylpyrazol-3-yloxy)-6-(pyrimidin-2-amino)hexanamide | Ether linkage instead of amide | Different solubility characteristics |

| N-(1-methylpyrazol-3-carbonitrile)-6-(pyrimidin-2-amino)hexanamide | Carbonitrile instead of carboxamide | Potentially lower toxicity |

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of compounds similar to this compound:

- In Vitro Studies: Various derivatives have been tested for their ability to inhibit cancer cell proliferation across multiple cell lines.

- In Vivo Studies: Animal models have been used to assess the efficacy and safety profiles, indicating promising results in reducing tumor sizes .

- Molecular Modeling: Computational studies suggest strong binding affinities between this compound and relevant biological targets, supporting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,5-dimethyl-1H-pyrazol-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Coupling the pyrazole and pyrimidine moieties via carboxamide linkage under reflux conditions (ethanol or DMF as solvents, 8–12 hours) .

- Cyclization : Formation of the piperidine ring using catalytic acid/base conditions, with temperature control (60–80°C) to avoid side reactions .

- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >95% purity . Key parameters: solvent polarity, reaction time, and stoichiometric ratios of intermediates.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups on pyrazole at δ ~2.1–2.3 ppm; pyrimidine protons at δ ~8.5–9.0 ppm) .

- LCMS/HRMS : To verify molecular weight (e.g., ESI-MS m/z ~350–400) and assess purity (>98%) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650–1680 cm⁻¹) .

Q. How can researchers optimize reaction yields during the coupling of pyrazole and pyrimidine subunits?

- Use coupling agents like EDCI/HOBt in anhydrous DMF .

- Monitor reaction progress via TLC and adjust stoichiometry (1:1.1 molar ratio of pyrazole to pyrimidine precursor) .

- Post-reaction quenching with ice-water to precipitate the product, followed by vacuum filtration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed hydrogen-bonding patterns in the crystal lattice?

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R²₂(8) motifs) and compare with X-ray diffraction data .

- DFT Calculations : Optimize molecular geometry using Gaussian09 and validate against experimental bond lengths/angles from SHELX-refined structures .

- MERCURY Visualization : Overlay computational and crystallographic data to identify discrepancies in intermolecular interactions .

Q. What strategies mitigate by-product formation during piperidine ring closure?

- Temperature Gradients : Slow heating (1°C/min) to 80°C reduces cyclization side products .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for regioselectivity .

- In Situ Monitoring : Use ReactIR to detect intermediate species and adjust reaction time dynamically .

Q. How should researchers design stability studies to evaluate the compound’s degradation under physiological pH conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours .

- HPLC Analysis : Quantify degradation products (e.g., hydrolyzed carboxamide) and identify via LC-MS/MS .

- Kinetic Modeling : Calculate t₁/₂ using first-order decay equations and correlate with pH-dependent reactivity .

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized protein targets .

- Enzyme Inhibition Assays : Test IC₅₀ values in kinase or protease assays (e.g., ATP-competitive binding for pyrimidine-containing analogs) .

- Molecular Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

Data Analysis & Methodological Challenges

Q. How can researchers address conflicting NMR data suggesting multiple conformers in solution?

- Variable Temperature NMR : Perform experiments at 25°C and 50°C to assess conformational flexibility .

- 2D NMR (NOESY/ROESY) : Identify through-space correlations to distinguish rotamers .

- Dynamic NMR Simulation : Fit exchange-broadened signals using software like MestReNova .

Q. What crystallographic techniques resolve ambiguities in the compound’s stereochemistry?

- Single-Crystal X-ray Diffraction : Refine using SHELXL-2018 to determine absolute configuration (R/S) .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···O bonds) to validate packing models .

- Twinned Data Refinement : Apply TWINLAW in SHELXL for crystals with pseudo-merohedral twinning .

Structure-Activity Relationship (SAR) Considerations

Q. How does substitution on the pyrimidine ring influence the compound’s bioactivity?

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance binding to hydrophobic enzyme pockets (observed in pyrazolo[1,5-a]pyrimidine analogs) .

- Hydrogen-Bond Acceptors (e.g., NH₂) : Improve solubility and target engagement (see 7-amino derivatives in ).

- Comparative SAR : Synthesize analogs with pyridine or triazole replacements and assay for potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.